2-溴-3-氧代-3-苯基丙酸乙酯

概述

描述

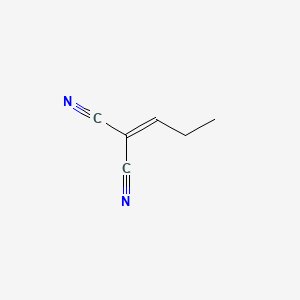

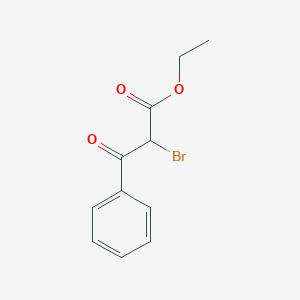

Ethyl 2-bromo-3-oxo-3-phenylpropanoate is a compound that can be synthesized through various chemical reactions. The compound is characterized by the presence of a bromine atom, a ketone group (oxo), and an ester group (ethyl ester) in its structure. It is related to other compounds that have been studied for their synthesis and structural properties.

Synthesis Analysis

The synthesis of related β-oxoadipate derivatives has been demonstrated through the Reformatsky reaction, where ethyl 2-bromoalkanoates react with zinc and succinic anhydride in dimethylformamide to form 2-substituted 1-ethyl hydrogen 3-oxoadipates with yields ranging from 56-78% . Although not directly synthesizing Ethyl 2-bromo-3-oxo-3-phenylpropanoate, this method could potentially be adapted for its synthesis by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 2-bromo-3-oxo-3-phenylpropanoate has been determined using X-ray crystallography. For instance, Ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate was characterized, revealing an orthorhombic space group and specific cell constants . This suggests that detailed structural analysis of Ethyl 2-bromo-3-oxo-3-phenylpropanoate could also be performed using similar crystallographic techniques.

Chemical Reactions Analysis

The reactivity of compounds containing bromo and oxo functional groups has been explored in various studies. For example, a novel reaction pathway was reported for 2,3-allenoates with TsNBr2 in the presence of K2CO3, leading to the formation of highly stereoselective bromo-oxo-N'-tosyl-alkenoxylimidic acid ethyl esters . Additionally, the molecular ion of 3-phenyl-1-bromopropane, which shares some structural similarities with Ethyl 2-bromo-3-oxo-3-phenylpropanoate, was studied for its collision-induced dissociation behavior, providing insights into the migration of bromine atoms during reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-bromo-3-oxo-3-phenylpropanoate can be inferred from related compounds. For instance, the compound Ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was found to crystallize in the triclinic crystal system and form intramolecular hydrogen bonds, indicating the potential for Ethyl 2-bromo-3-oxo-3-phenylpropanoate to engage in similar interactions due to its oxo and ester groups . The presence of the bromine atom would also influence its physical properties, such as boiling point and density.

科学研究应用

1. 有机催化的环化和不对称合成

2-溴-3-氧代-3-苯基丙酸乙酯已在有机催化反应的背景下得到探索。例如,它在不对称有机催化方法中在 [3+2] 环化与环丙烯酮中的作用,导致形成各种产物,如 2-(5-氧代-2,3,4-三苯基-2,5-二氢呋喃-2-基)乙酸乙酯,已得到研究。这些反应在合成具有中等产率和对映体纯度的复杂分子中具有重要意义 (Reitel 等人,2018 年)。

2. 衍生物的合成和表征

已经对 2-溴-3-氧代-3-苯基丙酸乙酯的衍生物进行了合成和表征的研究。一项研究重点是合成 2-((4-溴苯基)偶氮基)-3-氧代-苯基丙酸乙酯,并将其随后转化为一系列新的 3H-吡唑-3-酮。这些化合物显示出作为人酶抑制剂化合物的有效性,并通过光谱数据表征 (Turkan 等人,2019 年)。

3. 电催化和电化学还原

2-溴-3-氧代-3-苯基丙酸乙酯的电催化应用已得到研究。例如,研究了它在玻璃碳电极上的电化学还原。这项研究提供了通过受控电位电解形成二聚体产物的见解,这对于理解此类化合物的电化学行为至关重要 (de Luca 等人,1982 年)。

安全和危害

作用机制

Mode of Action

It’s possible that the compound interacts with its targets through the formation of covalent bonds, given the presence of a reactive bromine atom in its structure .

Biochemical Pathways

It’s plausible that the compound could influence pathways involving ester or ketone metabolism, given its structural features .

Pharmacokinetics

Its molecular weight (27111 g/mol) and physical form (liquid) suggest that it could potentially be absorbed and distributed in the body .

Result of Action

Given its structure, it’s possible that the compound could induce changes in cellular processes involving esters or ketones .

属性

IUPAC Name |

ethyl 2-bromo-3-oxo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOCLQBWSNCBBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285406 | |

| Record name | ethyl 2-bromo-3-oxo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55919-47-6 | |

| Record name | 55919-47-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-bromo-3-oxo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1295788.png)

![4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1295790.png)

![4,7-Dibromobenzo[c][1,2,5]oxadiazole](/img/structure/B1295795.png)